molecular formula C13H6N2O3 B15162890 2-Nitronaphtho[2,1-B]furan-7-carbonitrile CAS No. 143921-39-5

2-Nitronaphtho[2,1-B]furan-7-carbonitrile

Cat. No.: B15162890
CAS No.: 143921-39-5
M. Wt: 238.20 g/mol
InChI Key: VSSOQNXUGQEKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitronaphtho[2,1-B]furan-7-carbonitrile is a complex organic compound that belongs to the class of nitrofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitronaphtho[2,1-B]furan-7-carbonitrile typically involves the nitration of naphthofuran derivatives. One common method includes the electrophilic nitration of 2-unsubstituted benzofurans, followed by subsequent reactions to introduce the carbonitrile group . The reaction conditions often involve the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid at controlled temperatures to ensure the selective nitration of the desired position on the naphthofuran ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar nitration and functionalization techniques used in laboratory synthesis are scaled up for industrial applications, with additional considerations for safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Nitronaphtho[2,1-B]furan-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted naphthofuran derivatives with various functional groups.

Scientific Research Applications

2-Nitronaphtho[2,1-B]furan-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitronaphtho[2,1-B]furan-7-carbonitrile involves its interaction with cellular DNA. The compound can form DNA adducts, leading to mutations and genotoxic effects . The nitro group is particularly reactive and can undergo metabolic activation to form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which influences its reactivity and biological activity

Properties

CAS No.

143921-39-5

Molecular Formula

C13H6N2O3

Molecular Weight

238.20 g/mol

IUPAC Name

2-nitrobenzo[e][1]benzofuran-7-carbonitrile

InChI

InChI=1S/C13H6N2O3/c14-7-8-1-3-10-9(5-8)2-4-12-11(10)6-13(18-12)15(16)17/h1-6H

InChI Key

VSSOQNXUGQEKGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.